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Dermaseptin H5

Cat. No.: B1577048
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Description

Overview of Host Defense Peptides in Innate Immunity

Host Defense Peptides (HDPs) are a fundamental component of the innate immune system, providing a rapid and non-specific first line of defense against a wide range of pathogens. nih.gov These gene-encoded molecules, also known as antimicrobial peptides (AMPs), are found across all classes of life, from bacteria to plants and animals, highlighting their evolutionary significance in host defense. nih.govresearchgate.net In vertebrates, HDPs are produced by various cells, including phagocytes and epithelial cells lining mucosal surfaces, which are common entry points for microbes. oup.combohrium.com Their synthesis can be constitutive or induced by the presence of pathogens or inflammatory cytokines. nih.govoup.com

The Amphibian Skin Secretome as a Source of Bioactive Peptides

The skin of amphibians is a remarkable and rich source of a diverse array of bioactive peptides. ulster.ac.ukmdpi.com These secretions are a crucial part of the amphibian's defense mechanism against predation and microbial colonization in their often pathogen-rich environments. qub.ac.uk The granular glands in the amphibian dermis synthesize and store a complex cocktail of these peptides, which can be released in response to stress or injury. ulster.ac.uk

The composition of this "skin secretome" is highly species-specific and can include a wide variety of molecules such as antimicrobial peptides, peptide hormones, and neuropeptides. mdpi.comnih.gov Among the most studied are the antimicrobial peptides, which are often present in high concentrations. ulster.ac.uk Families of these peptides isolated from amphibian skin include the magainins, bombinins, brevinins, and dermaseptins. mdpi.comnih.gov The incredible diversity of these peptides makes the amphibian skin secretome a valuable resource for the discovery of novel compounds with potential therapeutic applications. qub.ac.ukelsevierpure.com

Classification and General Characteristics of Dermaseptin (B158304) Peptides

Dermaseptins are a family of cationic antimicrobial peptides predominantly isolated from the skin of frogs belonging to the family Hylidae, particularly the genus Phyllomedusa. wikipedia.orgmdpi.com They are characterized by their potent, broad-spectrum antimicrobial activity against bacteria, fungi, and protozoa. innopep.comechelon-inc.comglpbio.com

Typically, dermaseptins are 27 to 34 amino acids in length. wikipedia.orginnopep.com A key structural feature is their high content of lysine (B10760008) residues, which confers a net positive charge, and their ability to adopt an α-helical conformation, particularly when interacting with membranes. wikipedia.orgglpbio.com This structure is amphipathic, meaning it has distinct hydrophobic and hydrophilic regions, which is crucial for its membrane-disrupting activity. nih.gov The mechanism of action is believed to involve an initial electrostatic attraction to the negatively charged microbial membrane, followed by the insertion or "carpeting" of the peptide on the membrane surface, leading to a loss of membrane integrity and cell lysis. nih.govinnopep.com

Dermaseptins were the first vertebrate peptides identified to have a lethal effect on filamentous fungi, some of which are responsible for opportunistic infections in immunocompromised individuals. wikipedia.org

Significance of Dermaseptin H5 in the Broader Context of Amphibian Antimicrobial Peptides

Within the large family of dermaseptins, individual peptides exhibit variations in their amino acid sequence, which in turn influences their specific spectrum of activity and potency. This compound is one such peptide that has garnered interest within the scientific community. Like other members of its family, it contributes to the understanding of the structure-activity relationships of these potent defense molecules. The study of specific dermaseptins like H5 provides valuable insights into how subtle changes in peptide sequence can fine-tune their biological activity against different microbial targets. This knowledge is not only important for understanding amphibian innate immunity but also for the potential development of new anti-infective agents.

Properties

bioactivity

Antibacterial

sequence

GLWSTIKNVGKEAAIAAGKAVLGSLGEQ

Origin of Product

United States

Discovery, Isolation, and Characterization of Dermaseptin H5

Identification and Isolation Methodologies for Dermaseptin (B158304) Peptides from Amphibian Skin Secretions

The initial step in the discovery of dermaseptins, including H5, involves the collection of skin secretions from Phyllomedusa frogs. These secretions, rich in bioactive peptides, are typically obtained through mild electrical stimulation, a non-lethal method that encourages the frog to release the contents of its granular glands.

Once the crude secretion is collected, a multi-step purification process is employed to isolate individual peptides. A common protocol involves a combination of chromatographic techniques:

Molecular Sieve Filtration: The crude secretion is first subjected to molecular sieve filtration to separate molecules based on their size. This step helps in removing larger proteins and other macromolecules, enriching the fraction containing smaller peptides like dermaseptins.

Ion-Exchange Chromatography: The peptide-rich fraction is then passed through an ion-exchange column. Dermaseptins are cationic peptides, meaning they carry a net positive charge. This property allows them to bind to a negatively charged resin in the column, while neutral and anionic molecules are washed away. The bound dermaseptins are then eluted by changing the salt concentration or pH of the buffer.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed using RP-HPLC. nih.gov This high-resolution technique separates peptides based on their hydrophobicity. The sample is injected into a column with a nonpolar stationary phase, and a polar mobile phase with an increasing gradient of organic solvent is used to elute the peptides. Each peptide has a characteristic retention time, allowing for the isolation of highly pure dermaseptin fractions. nih.gov For instance, in the analysis of skin secretions from Pithecopus hypochondrialis, RP-HPLC was instrumental in separating different dermaseptin peptides. researchgate.net

Table 1: Chromatographic Techniques for Dermaseptin Isolation
TechniquePrinciple of SeparationRole in Purification
Molecular Sieve FiltrationSizeInitial fractionation and removal of large molecules
Ion-Exchange ChromatographyChargeEnrichment of cationic peptides like dermaseptins
Reversed-Phase HPLC (RP-HPLC)HydrophobicityHigh-resolution purification of individual peptides

Molecular Cloning and cDNA Sequencing of Dermaseptin Precursors

To understand the genetic basis of dermaseptin production and to confirm the amino acid sequence obtained from the peptide itself, molecular cloning techniques are employed. This involves the construction and screening of a cDNA (complementary DNA) library from the frog's skin secretion.

The process begins with the isolation of messenger RNA (mRNA) from the skin secretion. mdpi.com This mRNA is then used as a template to synthesize a library of cDNAs using reverse transcriptase. A "shotgun" cloning strategy is often utilized, where the entire set of cDNAs is cloned into vectors and sequenced. mdpi.com

The resulting cDNA sequences reveal the structure of the dermaseptin precursors, known as prepro-dermaseptins. These precursors typically have a conserved architecture consisting of:

A Signal Peptide: A sequence of amino acids at the N-terminus that directs the precursor to the secretory pathway. researchgate.net

An Acidic Propiece: A region of acidic amino acids that is believed to play a role in the proper folding and processing of the mature peptide. researchgate.net

A Processing Signal: A specific amino acid pair (commonly Lys-Arg) that is recognized by enzymes for cleavage. researchgate.net

The Mature Dermaseptin Sequence: The final, biologically active peptide. researchgate.net

Analysis of the cDNA sequences of various dermaseptins reveals a high degree of identity in the signal peptide and acidic propiece regions, suggesting a common evolutionary origin for these peptides. researchgate.net

Primary Structure Elucidation and Peptide Confirmation Techniques (e.g., MS/MS Fragmentation)

The precise amino acid sequence, or primary structure, of the isolated dermaseptin is determined using a combination of techniques. Historically, Edman degradation was a primary method for sequencing peptides. However, modern proteomics relies heavily on mass spectrometry.

Tandem mass spectrometry (MS/MS) is a powerful tool for peptide sequencing. researchgate.netnih.gov In this technique, the purified peptide is first ionized and its mass-to-charge ratio is measured in the first mass spectrometer. This parent ion is then selected and fragmented by collision with an inert gas. The resulting fragment ions are then analyzed in a second mass spectrometer.

The fragmentation pattern provides a wealth of information about the amino acid sequence. By analyzing the mass differences between the fragment ions, the sequence of amino acids can be deduced. researchgate.net This de novo sequencing is then cross-referenced with the sequence predicted from the cDNA cloning to provide a high level of confidence in the final primary structure.

Table 2: Techniques for Primary Structure Elucidation
TechniquePrincipleInformation Obtained
Edman DegradationSequential removal and identification of N-terminal amino acidsAmino acid sequence
Tandem Mass Spectrometry (MS/MS)Fragmentation of peptide ions and analysis of fragment massesAmino acid sequence and confirmation of molecular weight

Contextualizing Dermaseptin H5 within the Dermaseptin Family and Related Peptides

This compound belongs to a large and diverse family of peptides found in the skin of frogs from the Phyllomedusinae subfamily. genscript.com These peptides are typically 27-34 amino acids in length and are characterized by their cationic nature, due to the presence of lysine (B10760008) residues, and their ability to form an amphipathic α-helical structure. genscript.com This structure is crucial for their biological activity, as it allows them to interact with and disrupt the membranes of microorganisms.

The dermaseptin family is a prime example of a gene-based combinatorial library of antimicrobial peptides. While the precursor regions of the genes are highly conserved, the region encoding the mature peptide is hypervariable. This variability has led to the evolution of a wide array of dermaseptin peptides, each with a potentially unique spectrum of activity.

Dermaseptins are often named with a letter indicating the species from which they were isolated, followed by a number. For example, dermaseptins with an 'H' are typically derived from Phyllomedusa hypochondrialis. The alignment of the amino acid sequences of different dermaseptins reveals both conserved regions and variable positions, which likely contribute to their diverse biological functions.

Table 3: Key Characteristics of the Dermaseptin Family
CharacteristicDescription
OriginSkin secretions of Phyllomedusa frogs
SizeTypically 27-34 amino acids
ChargeCationic (positively charged)
StructureAmphipathic α-helix
Genetic BasisHypervariable mature peptide region within a conserved precursor structure

Conformational and Structural Investigations of Dermaseptin H5

Secondary Structure Propensity and Formation in Membrane-Mimicking Environments

A defining characteristic of the dermaseptin (B158304) family is its conformational flexibility, which is crucial for its biological activity. vulcanchem.com In aqueous solutions, peptides like Dermaseptin H5 typically exist in a disordered or random-coil conformation. vulcanchem.comglpbio.com However, upon encountering a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or phospholipid vesicles, they undergo a significant structural transition. bicnirrh.res.invulcanchem.com

This transition involves the folding of the peptide into a well-defined α-helical structure. vulcanchem.comglpbio.com Circular dichroism (CD) spectroscopy studies on various dermaseptins consistently demonstrate this coil-to-helix transition upon interaction with lipid bilayers. bicnirrh.res.incpu-bioinfor.org For instance, the original dermaseptin isolated showed an 80% α-helical conformation in hydrophobic media. nih.gov This induced structure is stabilized by the hydrophobic environment of the lipid membrane, which shields the peptide's nonpolar residues from the aqueous solvent. dharma.org.pl The N-terminal region of dermaseptins is often identified as the primary segment responsible for forming this stable amphipathic α-helix, which is essential for its function. glpbio.comgenscript.com Although specific CD spectra for this compound are not widely published, its sequence homology with other dermaseptins strongly suggests it follows this same pattern of environmentally-induced α-helix formation. vulcanchem.com This structural adaptability allows the peptide to remain soluble in an aqueous environment before adopting its active, membrane-interactive conformation at a target site. vulcanchem.com

Role of Cationicity and Amphipathicity in Membrane Interaction

The efficacy of this compound and other dermaseptins as membrane-active agents is fundamentally linked to two key physicochemical properties: cationicity and amphipathicity. genscript.comnih.gov Dermaseptins are generally polycationic, possessing a net positive charge at physiological pH due to the presence of lysine (B10760008) (K) residues. nih.govcpu-bioinfor.org Based on its sequence, this compound has a net charge of +3, arising from its three lysine residues. This positive charge is critical for the initial stage of membrane interaction. vulcanchem.com Microbial membranes are typically rich in negatively charged components, such as anionic phospholipids (B1166683) (e.g., phosphatidylglycerol), which creates an electrostatic attraction with the cationic peptide. uniprot.org This attraction facilitates the accumulation of the peptide on the microbial surface. vulcanchem.comglpbio.com

Once at the membrane surface, the induced α-helical structure of this compound reveals its second crucial feature: amphipathicity. An amphipathic helix is characterized by the spatial segregation of hydrophobic and hydrophilic (including the charged) amino acid residues onto opposite faces of the helix. bicnirrh.res.innih.gov When plotted on a helical wheel diagram, the lysine residues of this compound cluster on one side, creating a polar, cationic face, while the hydrophobic residues (like Leucine, Isoleucine, and Tryptophan) align on the opposite face. This arrangement is essential for inserting into and disrupting the lipid bilayer. bicnirrh.res.in The hydrophobic face partitions into the nonpolar, acyl chain core of the membrane, while the hydrophilic face can remain associated with the polar headgroups and the aqueous environment. dharma.org.pl This combination of a net positive charge and an amphipathic helical structure is a hallmark of many membrane-active antimicrobial peptides. glpbio.comuniprot.org

Table 2: Comparative properties of this compound and other members of the dermaseptin family. vulcanchem.comnih.gov

Conformational Dynamics and Lipid Bilayer Interactions

The interaction of this compound with lipid bilayers is a dynamic process that leads to membrane perturbation and permeabilization. bicnirrh.res.invulcanchem.com Following the initial electrostatic binding, the peptide transitions into its α-helical state and begins to interact more intimately with the lipid bilayer. glpbio.com The precise mechanism of membrane disruption can vary among different peptides, but for many dermaseptins, the "carpet" model is widely accepted. vulcanchem.com In this model, the peptide monomers accumulate on the surface of the membrane, lying parallel to the lipid headgroups. vulcanchem.comuniprot.org

As the concentration of the peptide on the surface reaches a critical threshold, it disrupts the membrane's structural integrity in a detergent-like manner, leading to the formation of transient pores or defects and ultimately causing cell lysis. vulcanchem.com Studies using fluorescently labeled dermaseptin analogues have shown that the peptide's N-terminus penetrates the apolar region of the membrane. researchgate.net Binding studies reveal that dermaseptins have a much higher affinity for anionic (negatively charged) vesicles compared to zwitterionic (neutral) ones, which explains their selectivity for microbial over mammalian cells. researchgate.netplos.org Furthermore, the interaction can lead to the aggregation of peptide monomers within the membrane, which may be a key step in the permeabilization process. researchgate.net The dynamic interplay between the peptide's conformational state and the lipid environment is critical; the peptide induces disorder in the lipid packing, while the membrane environment stabilizes the peptide's active helical structure. bicnirrh.res.inplos.org

Table 3: List of compounds mentioned in the article.

Mechanisms of Action of Dermaseptin H5 at the Cellular and Molecular Level

Membrane Disruption Models

The primary target of Dermaseptin (B158304) H5 and other dermaseptins is the microbial cell membrane. vulcanchem.com The initial interaction is largely electrostatic, occurring between the positively charged amino acids of the peptide and the negatively charged components of the microbial membrane. vulcanchem.com This attraction facilitates the peptide's accumulation on the membrane surface, setting the stage for disruptive processes.

Carpet Model of Peptide-Membrane Interaction

The most widely accepted model for the action of dermaseptins, including likely Dermaseptin H5, is the "carpet" model. vulcanchem.comlatrobe.edu.au In this model, the peptide monomers initially bind to the outer leaflet of the microbial membrane, lying parallel to the surface. vulcanchem.comlatrobe.edu.au As more peptides accumulate, they form a dense, carpet-like layer. latrobe.edu.aunih.gov This "carpet" of peptides disrupts the membrane's structural integrity, acting in a detergent-like manner. latrobe.edu.aufrontiersin.org Once a critical threshold concentration of the peptide is reached on the surface, the membrane is destabilized, leading to the formation of transient pores or micelles and ultimately causing cell lysis. vulcanchem.comlatrobe.edu.aufrontiersin.org This mechanism is facilitated by the amphipathic nature of the peptide, which possesses both hydrophobic and hydrophilic regions, allowing it to interact favorably with the lipid bilayer. vulcanchem.com

Permeabilization and Pore Formation Mechanisms

Following the initial binding and accumulation on the membrane surface as described by the carpet model, this compound induces membrane permeabilization. This process involves the formation of pores or channels through the lipid bilayer, which disrupts the cell's electrochemical gradients and leads to the leakage of essential intracellular contents. nih.govfrontiersin.org

Several models describe the process of pore formation by antimicrobial peptides, and while the carpet model is prominent for dermaseptins, elements of other models may also be relevant. These include:

Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore where the water core is lined by both the peptides and the head groups of the lipid molecules. latrobe.edu.aumdpi.comucl.ac.uk This creates a continuous channel through the membrane.

Barrel-Stave Model: Here, the peptides aggregate and insert into the membrane to form a bundle, similar to the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the aqueous channel. latrobe.edu.aumdpi.comucl.ac.uk

The formation of these pores or disruptions by this compound leads to a loss of membrane integrity, resulting in the dissipation of ion gradients and the leakage of cytoplasmic components, ultimately causing microbial cell death. nih.govfrontiersin.org

Investigation of Morphological Alterations on Target Cell Membranes (e.g., Atomic Force Microscopy)

Atomic Force Microscopy (AFM) has been a valuable tool for visualizing the morphological changes induced by antimicrobial peptides on target cell membranes at the nanoscale. mdpi.comresearchgate.net While specific AFM studies on this compound are not extensively detailed in the provided search results, the technique has been used to observe the effects of other dermaseptins and AMPs. researchgate.net

AFM can provide direct visual evidence of the membrane-disrupting activities of peptides. mdpi.com For instance, AFM has been used to image the formation of pores, the roughening of the membrane surface, and the localized thinning of the bilayer caused by various AMPs. ucl.ac.uknih.gov In the context of the carpet model, AFM could visualize the initial smooth surface of a lipid bilayer becoming progressively disrupted and covered by peptide aggregates as the concentration increases. This technique allows for the real-time observation of these morphological changes, providing insights into the kinetics and specific structural alterations that lead to membrane failure. mdpi.comresearchgate.net

Intracellular Target Modulation

Interference with Nucleic Acid Synthesis and Functions (e.g., DNA, RNA)

Once inside the cell, antimicrobial peptides can interfere with essential cellular processes, including the synthesis and function of nucleic acids. wikipedia.orgnih.gov Some AMPs have been shown to bind to DNA and RNA, inhibiting replication, transcription, and translation. nih.govmdpi.com For example, the AMP buforin II, which shares structural similarities with other peptides, can penetrate the cell membrane and bind to both DNA and RNA. nih.gov Similarly, other peptides have been found to inhibit DNA synthesis without causing significant cell lysis. nih.gov While direct evidence for this compound is limited in the provided results, the ability of related peptides to interact with nucleic acids suggests a potential intracellular mechanism that could contribute to its antimicrobial activity. A study on a derivative of Dermaseptin S4, H5-S4(13)-PV, demonstrated its utility in delivering nucleic acids like plasmid DNA and siRNA into cells, highlighting the peptide's ability to interact with and transport these molecules. uc.ptcore.ac.uk

Inhibition of Protein Synthesis and Enzymatic Activities

In addition to targeting nucleic acids, some antimicrobial peptides can inhibit protein synthesis and the activity of essential enzymes. wikipedia.orgnih.gov This can occur through various mechanisms, such as binding to ribosomes and disrupting the translation process. nih.gov For example, the proline-rich AMP, Bac5, has been shown to inhibit bacterial protein synthesis by binding within the ribosomal tunnel. nih.gov Other peptides can interfere with the proper folding of proteins or inhibit the function of specific enzymes crucial for microbial survival. wikipedia.org Although specific data for this compound is not available in the search results, the established intracellular activities of other AMPs suggest that once it gains entry into the cell, it could potentially exert its antimicrobial effects by disrupting these vital intracellular processes.

Specific Virucidal Mechanisms: Disruption of Viral Envelopes and Interference with Intracellular Replication Stages

Dermaseptins exhibit potent antiviral activity through a dual mechanism of action, primarily targeting enveloped viruses. researchgate.netnih.gov This involves both direct disruption of the viral particle and interference with the virus's ability to replicate within host cells. researchgate.net

The most prominent virucidal mechanism is the direct interaction with and disruption of the viral envelope. researchgate.netnih.gov Dermaseptins, being cationic and amphipathic peptides, are electrostatically attracted to the negatively charged components of viral envelopes. vulcanchem.com This interaction leads to the destabilization and permeabilization of the lipid bilayer, compromising the structural integrity of the virion and rendering it non-infectious. nih.govvulcanchem.com This mechanism has been demonstrated against a range of enveloped viruses, including Herpes Simplex Virus type 1 (HSV-1), Human Immunodeficiency Virus type 1 (HIV-1), and Zika virus (ZIKV). researchgate.netvulcanchem.comnih.gov For instance, studies on derivatives of Dermaseptin S4 showed they could inactivate Zika virus particles before they could infect host cells, highlighting a direct virucidal effect on the envelope. nih.gov

Beyond direct virucidal action, dermaseptins can also interfere with the early stages of intracellular viral replication. researchgate.netnih.gov Evidence suggests that these peptides can inhibit viral entry into host cells or interfere with subsequent replication processes. researchgate.net For example, some dermaseptins have been shown to inhibit the attachment of HIV-1 to host cells. researchgate.net In the case of the rabies virus, dermaseptins demonstrated a strong antiviral effect even when added an hour after the initial infection of cells, indicating interference with an intracellular stage of the viral life cycle. researchgate.netnih.gov This suggests that the peptides may be able to penetrate the host cell and disrupt processes necessary for viral replication, such as gene expression or protein synthesis. nih.gov This multi-pronged attack, targeting both the virus particle directly and its replication machinery, makes dermaseptins a subject of interest for the development of broad-spectrum antiviral agents. researchgate.netresearchgate.net

Table 2: Virucidal Mechanisms of Dermaseptins Against Various Enveloped Viruses

Virus Mechanism of Action Supporting Findings
Herpes Simplex Virus (HSV-1, HSV-2) Disruption of Viral Envelope The viral envelope is the preferential target for dermaseptins like S4 and its derivatives. researchgate.netnih.gov
Human Immunodeficiency Virus (HIV-1) Disruption of Viral Envelope & Interference with Viral Entry Dermaseptin S4 has been shown to disrupt viral particle integrity and inhibit HIV-1 attachment to host cells. researchgate.netvulcanchem.com
Rabies Virus Disruption of Viral Envelope & Interference with Intracellular Replication Dermaseptins exhibit a dual mechanism, acting on the viral envelope and also interfering with intracellular stages of infection post-entry. researchgate.netnih.gov
Zika Virus (ZIKV) Disruption of Viral Envelope Analogs of Dermaseptin S4 inhibit the initial stages of virus infection, suggesting interaction with the virus-cell interface and inactivation of the virus before infection. nih.gov

Biological Activities of Dermaseptin H5 and Analogues in Preclinical Models

Antimicrobial Spectrum and Efficacy Studies

Dermaseptin (B158304) H5 and its analogues have been evaluated against a variety of microorganisms, showcasing their potential as broad-spectrum antimicrobial agents. nih.gov

Dermaseptin H5 has shown notable efficacy against Gram-positive bacteria, including the opportunistic pathogen Staphylococcus aureus and its methicillin-resistant strains (MRSA). bicnirrh.res.infrontiersin.org Studies have demonstrated that this compound can inhibit the growth of S. aureus at micromolar concentrations. bicnirrh.res.in For instance, the minimal inhibitory concentration (MIC) of Dermaseptin-H5 against S. aureus ATCC 12600 has been reported to be 0.5 microM. bicnirrh.res.in The bactericidal effect of dermaseptins, including against MRSA, highlights their potential in combating antibiotic-resistant infections. researchgate.net The activity of some dermaseptins is enhanced at a lower pH, which may be relevant in specific infection microenvironments. researchgate.net

Interactive Data Table: Antibacterial Activity of this compound Against Gram-Positive Bacteria

Bacteria StrainMIC (µM)Reference
Staphylococcus aureus ATCC 126000.5 bicnirrh.res.in
Micrococcus luteus ATCC 497322.0 bicnirrh.res.in

The antibacterial spectrum of this compound extends to Gram-negative bacteria. cpu-bioinfor.org It has demonstrated activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. uniprot.org The MIC of Dermaseptin-H5 against E. coli ATCC 11775 has been reported as 0.5 microM. bicnirrh.res.in Analogues of dermaseptins have also shown significant activity against multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii, with MIC values ranging from 3.125 to 12.5 μg/mL. nih.gov The ability of these peptides to target and disrupt the complex outer membrane of Gram-negative bacteria underscores their therapeutic potential. nih.gov Some studies have shown that synthetic dermaseptins are effective against both growing and non-growing E. coli, including under anaerobic conditions. nih.gov

Interactive Data Table: Antibacterial Activity of this compound and Analogues Against Gram-Negative Bacteria

PeptideBacteria StrainMIC (µg/mL)Reference
Dermaseptin-H5Escherichia coli ATCC 117750.5 µM bicnirrh.res.in
Dermaseptin S4 derivativesAcinetobacter baumannii3.125 - 12.5 nih.gov
Dermaseptin B2 derivativesAcinetobacter baumannii3.125 - 12.5 nih.gov

Several members of the dermaseptin family exhibit potent antifungal properties, although the activity of this compound itself against Candida albicans has been reported as inactive in one study. bicnirrh.res.inmedchemexpress.com However, other dermaseptins have demonstrated significant lytic activity against various pathogenic yeasts and filamentous fungi. nih.gov For example, Dermaseptin S3 has been shown to induce apoptosis in fungi, and other dermaseptins have MICs against fungi ranging from 3.1 to 30 µM. nih.gov The mechanism of antifungal action is believed to be similar to their antibacterial activity, involving membrane disruption. vulcanchem.com

Dermaseptins have shown considerable promise as antiprotozoal agents, with demonstrated activity against parasites such as Leishmania. vulcanchem.com Studies on various dermaseptins have revealed their ability to cause significant damage to the lipid bilayer of these parasites, leading to cell death. vulcanchem.com The encapsulation of dermaseptin into nanocarriers has been shown to enhance its leishmanicidal activity in both in vitro and in vivo models. researchgate.net

Antiviral Activity in Cell Culture and in vivo Models

The biological activities of dermaseptins are not limited to bacteria and fungi; they also possess antiviral properties, particularly against enveloped viruses. vulcanchem.com

Dermaseptins have been investigated for their antiviral effects against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), which are enveloped DNA viruses responsible for oral and genital herpes, respectively. who.intcertest.es Studies have shown that certain dermaseptins, such as S1, S4, and their derivatives, can inhibit HSV infection. nih.govmdpi.com The primary mode of action is believed to be the disruption of the viral envelope, which prevents the virus from attaching to and entering host cells. researchgate.netnih.gov Dermaseptin S4, in particular, has been shown to be highly effective against both acyclovir-sensitive and -resistant strains of HSV-1. mdpi.comnih.gov Its inhibitory effect is most pronounced when the peptide is applied to the virus before or during the adsorption phase to the target cells, indicating an early-stage intervention in the viral lifecycle. nih.gov A synthetically modified dermaseptin, K4K20S4, exhibited dose-dependent inhibition of both sensitive and resistant HSV-2 strains. mdpi.com While one study indicated that Dermaseptin 01 did not show activity against HSV-1, other dermaseptin variants have consistently demonstrated anti-HSV properties. researchgate.net

Activity against Human Immunodeficiency Virus Type 1 (HIV-1)

Dermaseptins, a family of antimicrobial peptides, have demonstrated notable antiviral properties, including activity against the Human Immunodeficiency Virus Type 1 (HIV-1). vulcanchem.comnih.gov Research has shown that certain dermaseptin analogues, such as Dermaseptin S4, can inhibit HIV-1 infectivity in vitro. nih.gov The mechanism of action is thought to involve the disruption of the viral particle's integrity. vulcanchem.com

Studies on Dermaseptin S4 and S9 have shown they can impede the virus at various stages. nih.gov They have been observed to inhibit the attachment of HIV to endometrial cells, as well as hinder its uptake by dendritic cells and subsequent transmission to T-cells. nih.gov This suggests that dermaseptins interfere early in the viral replication cycle. nih.gov

Interestingly, modifications to the peptide structure can impact its anti-HIV activity. For instance, substituting methionine with lysine (B10760008) at the fourth position of Dermaseptin S4 did not negatively affect its ability to combat HIV-1. nih.gov Furthermore, increasing the arginine content in Dermaseptin S9 has been shown to improve its therapeutic index against HIV-1. nih.govnih.gov While the anionic peptide Maximin H5 was initially inactive against HIV-1, converting its acidic aspartic acid residues to basic arginine residues rendered it active. nih.gov

A derivative of the scorpion venom peptide BmKn2, known as Kn2-7, has also shown significant inhibitory activity against HIV-1 by directly interacting with the viral particle. researchgate.net

Activity against Rabies Virus

Preclinical studies have highlighted the potential of dermaseptins as antiviral agents against the rabies virus (RABV). researchgate.netnih.gov Specifically, Dermaseptin S4 and its derivatives have shown a virucidal mechanism of action by disrupting the viral envelope. researchgate.net They also appear to interfere with the early intracellular stages of the infection. researchgate.net

In vitro studies demonstrated that Dermaseptin S4 is more effective than Dermaseptin S3 at inhibiting RABV infection. nih.gov A single mutation in Dermaseptin S4, where methionine at position 4 is replaced by lysine (S4M4K), slightly reduced cytotoxicity while maintaining its strong antiviral activity. researchgate.netnih.gov This analogue, S4M4K, showed antiviral effects even when administered one hour after infection in vitro. researchgate.netnih.gov

In vivo mouse models have provided further evidence of dermaseptins' potential. Intramuscular injection of non-toxic doses of Dermaseptin S4M4K one hour after a lethal RABV infection at the same site resulted in a survival rate improvement of over 50%. researchgate.netnih.gov These findings suggest that dermaseptins could be a promising alternative to rabies immunoglobulins. nih.gov

Activity against Zika Virus

Recent research has explored the efficacy of dermaseptins and their analogues against the Zika virus (ZIKV), a mosquito-borne flavivirus. nih.govnih.gov While there are currently no specific treatments or vaccines for ZIKV, dermaseptins have emerged as potential lead structures for the development of antiviral agents. nih.govnih.gov

In a study evaluating Dermaseptin B2, Dermaseptin S4, and their derivatives, it was found that analogues of the S4 family exhibited significant antiviral activity against the ZIKV PF13 strain at low concentrations. nih.govnih.gov Specifically, K4K20K27S4, K4K20S4, and K4S4(1-16) demonstrated a substantial reduction in viral infection. nih.gov The antiviral action of these derivatives appears to target the initial stages of virus infection, as shown by pre-incubation experiments with the virus. nih.govnih.gov

Conversely, Dermaseptin B2 and its derivative did not show anti-Zika activity; in fact, they were observed to increase infectivity. nih.gov This highlights the specificity of the antiviral action within the dermaseptin family. The study was conducted on microglia cells, which are primary targets of ZIKV in the central nervous system. nih.gov

Antiproliferative and Anticancer Activities in Cell Lines and Xenograft Models

Efficacy Against Various Human Cancer Cell Lines (e.g., breast, lung, glioblastoma, prostate)

Dermaseptins have demonstrated significant antiproliferative and anticancer activities across a range of human cancer cell lines. frontiersin.orgmdpi.com

Breast Cancer: Dermaseptin-PH, a novel peptide, has shown potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 0.69 μM. nih.govmdpi.com

Lung Cancer: Dermaseptin-PP has exhibited selective cytotoxicity against the H157 non-small cell lung cancer cell line, with an IC50 of 1.55 μM. frontiersin.org In a nude mouse xenograft model with H157 tumors, Dermaseptin-PP demonstrated potent in vivo anti-tumor activity. frontiersin.orgmdpi.com Another analogue, Dermaseptin-PH, also showed inhibitory activity against H157 cells with an IC50 of 2.01 μM. nih.govmdpi.com

Glioblastoma: The U251MG glioblastoma cell line has been shown to be susceptible to several dermaseptin analogues. Dermaseptin-PS1 displayed antiproliferative activity against U-251 MG cells with an IC50 value of 5.419 μmol/L. researchgate.netnih.gov Dermaseptin-PH and Dermaseptin-PD-2 also inhibited U251MG cell growth with IC50 values of 2.36 μM and 13.43 μM, respectively. nih.govmdpi.commdpi.com However, Dermaseptin B2 did not show growth inhibition on glioblastoma cell lines. nih.gov

Prostate Cancer: Prostatic cancer cell lines appear to be particularly sensitive to Dermaseptin B2, with GI50 values ranging from 0.71 to 2.65 μM. plos.org Dermaseptin-PP and Dermaseptin-PD-2 have also been found to modulate the growth of PC-3 prostate cancer cells, with IC50 values of 4.15 μM and 3.17 μM, respectively. frontiersin.orgmdpi.com In contrast, Dermaseptin-PH showed weaker activity against PC-3 cells. mdpi.com In vivo studies with Dermaseptin B2 on human PC3 tumor-bearing mice showed a growth inhibition of over 50% compared to controls. nih.gov

Table 1: In Vitro Anticancer Activity of Dermaseptin Analogues

Dermaseptin AnalogueCancer Cell LineCell Line TypeIC50/GI50 (μM)
Dermaseptin-PHMCF-7Breast Adenocarcinoma0.69 nih.govmdpi.com
Dermaseptin-PPH157Non-Small Cell Lung Carcinoma1.55 frontiersin.org
Dermaseptin-PHH157Non-Small Cell Lung Carcinoma2.01 nih.govmdpi.com
Dermaseptin-PD-2H157Non-Small Cell Lung Carcinoma6.43 mdpi.com
Dermaseptin-PS1U-251 MGGlioblastoma5.419 researchgate.netnih.gov
Dermaseptin-PHU251 MGGlioblastoma2.36 nih.govmdpi.com
Dermaseptin-PD-2U251 MGGlioblastoma13.43 mdpi.com
Dermaseptin B2PC3, DU145, LnCapProstatic Adenocarcinoma0.71 - 2.65 plos.org
Dermaseptin-PPPC-3Prostatic Adenocarcinoma4.15 frontiersin.org
Dermaseptin-PD-2PC-3Prostatic Adenocarcinoma3.17 mdpi.com

Mechanisms of Cancer Cell Growth Inhibition (e.g., apoptosis, cell cycle arrest)

The anticancer effects of dermaseptins are mediated through multiple mechanisms, primarily involving the induction of apoptosis and cell membrane disruption. nih.govfrontiersin.org

Dermaseptin-PP has been shown to induce apoptosis in H157 lung cancer cells through both the intrinsic mitochondrial pathway and the extrinsic death receptor pathway. frontiersin.org This was evidenced by the upregulation of key apoptotic proteins such as Cytochrome c, caspase-9, and caspase-3 (endogenous pathway), as well as Fas and FasL (exogenous pathway). frontiersin.org The induction of apoptosis by Dermaseptin-PP was found to be concentration-dependent. frontiersin.org

Similarly, Dermaseptin-PS1 induces apoptosis in human glioblastoma U-251 MG cells via a mitochondrial-related signal pathway at lower concentrations. nih.govnih.gov At higher concentrations, it primarily acts by disrupting the cancer cell membrane. nih.govnih.gov

The general oncolytic mechanisms of dermaseptins include the induction of necrosis through cell membrane lysis and the initiation of apoptosis via mitochondrial membrane rupture. nih.gov The initial binding of these cationic peptides to the negatively charged cancer cell membrane is a crucial step, followed by membrane permeabilization which can directly lead to cell death or trigger internal apoptotic pathways. nih.gov

Angiogenesis Inhibition in Tumor Microenvironments

Dermaseptin B2 has been identified as a peptide with both antitumor and angiostatic properties. anr.frspandidos-publications.com It has been shown to inhibit the differentiation of bovine aortic endothelial cells in vitro. spandidos-publications.com In vivo studies using a human PC3 prostate tumor model in mice revealed that the tumor growth inhibition observed with Dermaseptin B2 treatment was associated with a 24% reduction in angiogenesis within the tumors. nih.gov This anti-angiogenic effect is attributed to the peptide's ability to target activated endothelial cells, thereby blocking tumor growth and angiogenesis. anr.fr

This dual mechanism of directly killing tumor cells and inhibiting the blood supply that feeds them makes dermaseptins like B2 promising candidates for cancer therapy. anr.fr

Structure Activity Relationship Studies and Peptide Engineering Strategies for Dermaseptin H5 Analogs

Impact of Amino Acid Sequence and Composition on Biological Activity

The primary amino acid sequence and composition of dermaseptins are fundamental determinants of their biological activity. embrapa.br Differences in the amino acid sequences among dermaseptin (B158304) family members often translate to variations in their antimicrobial potency and spectrum. embrapa.br Dermaseptins typically adopt an α-helical conformation upon interacting with microbial membranes, a structural transition crucial for their function. nih.gov The specific arrangement of amino acids dictates the amphipathic nature of this helix, with distinct hydrophobic and hydrophilic faces that facilitate membrane interaction and disruption. vulcanchem.com

Role of Net Charge and Hydrophobicity in Efficacy and Selectivity

The efficacy and selectivity of Dermaseptin H5 and its analogs are intricately linked to the balance between their net positive charge and hydrophobicity. vulcanchem.comfrontiersin.org The initial interaction between the positively charged peptide and the negatively charged microbial membrane is primarily electrostatic. vulcanchem.comnih.gov Increasing the net positive charge, often by incorporating basic amino acids like lysine (B10760008) or arginine, can enhance this initial binding and, consequently, the antimicrobial potency. nih.govmdpi.comnih.gov

Hydrophobicity, on the other hand, governs the peptide's ability to insert into and disrupt the lipid bilayer of the microbial membrane. mdpi.comnih.gov However, excessive hydrophobicity can lead to increased toxicity towards host cells, particularly red blood cells (hemolytic activity), as the peptide may indiscriminately disrupt mammalian cell membranes. mdpi.comnih.gov Therefore, a key strategy in designing effective this compound analogs is to optimize the balance between net charge and hydrophobicity to maximize antimicrobial activity while minimizing cytotoxicity. frontiersin.orgmdpi.com Studies have shown that increasing the net positive charge while concurrently decreasing hydrophobicity can lead to analogs with reduced hemolytic activity but maintained or even enhanced biological activity. mdpi.com

Table 1: Impact of Physicochemical Properties on Dermaseptin Analog Activity

Property Effect on Antimicrobial Efficacy Effect on Selectivity (Microbial vs. Mammalian Cells)
Increased Net Positive Charge Generally enhances binding to negatively charged microbial membranes, increasing potency. vulcanchem.comnih.gov Can improve selectivity by favoring interaction with microbial membranes over the more neutral mammalian membranes. nih.gov
Increased Hydrophobicity Enhances insertion into and disruption of the lipid bilayer, increasing potency. mdpi.com Can decrease selectivity, leading to higher hemolytic activity and cytotoxicity towards mammalian cells. mdpi.comnih.gov
Optimized Amphipathicity A well-defined separation of hydrophobic and hydrophilic residues in the helical structure is crucial for effective membrane disruption. vulcanchem.com The specific arrangement of residues influences the mode of membrane interaction and can affect selectivity.

Effects of N-Terminal and C-Terminal Modifications (e.g., Amidation, Truncation)

Modifications at the N-terminal and C-terminal ends of dermaseptin peptides play a significant role in their stability, activity, and selectivity. nih.gov

C-terminal amidation is a common post-translational modification found in many natural AMPs, including some dermaseptins. researchgate.net This modification neutralizes the negative charge of the C-terminal carboxyl group, which can increase the peptide's net positive charge and enhance its structural stability, particularly the α-helical conformation. researchgate.netnih.gov For some AMPs, C-terminal amidation has been shown to be crucial for their antimicrobial efficacy. researchgate.net

N-terminal acetylation is another modification that can prevent enzymatic degradation by exopeptidases, thereby increasing the peptide's half-life. frontiersin.org

Truncation , the shortening of the peptide chain from either the N- or C-terminus, is a widely used strategy to identify the minimal active domain of a peptide and to create smaller, potentially more cost-effective, and less toxic analogs. nih.gov Studies on dermaseptin derivatives have shown that the N-terminal helical domain is often essential for antimicrobial activity, while the C-terminal region may be truncated without a complete loss of function. nih.gov Optimizing the length and hydrophobicity of truncated derivatives is a key strategy for improving their therapeutic window. nih.gov

Rational Design of this compound Analogs through Amino Acid Substitution (e.g., Lysine, Arginine)

Rational design involves the deliberate substitution of specific amino acids to enhance desired properties of this compound. vulcanchem.comnih.gov The introduction of cationic residues, such as lysine (Lys) and arginine (Arg), is a common strategy to increase the net positive charge of the peptide, thereby boosting its antimicrobial activity. mdpi.comnih.gov The choice between lysine and arginine can be significant, as arginine's guanidinium (B1211019) group can form more hydrogen bonds with the phosphate (B84403) head groups of lipids compared to lysine's primary amine, potentially leading to stronger membrane interactions. google.com

Replacing hydrophobic or neutral amino acids with lysine has been shown to decrease hemolytic activity while maintaining or even improving antimicrobial potency in some dermaseptin analogs. mdpi.com This approach directly addresses the challenge of balancing efficacy and toxicity. For example, substituting a methionine residue with a lysine can increase the peptide's hydrophilicity and net positive charge. mdpi.com

Table 2: Examples of Amino Acid Substitutions in Dermaseptin Analogs and Their Effects

Original Residue Substituted Residue Rationale Observed Effect on Activity
Methionine (M) Lysine (K) Increase net positive charge and hydrophilicity. mdpi.com Maintained or enhanced antimicrobial activity with potentially reduced cytotoxicity. mdpi.com
Tryptophan (W) Lysine (K) Increase net positive charge. mdpi.com Can lead to analogs with improved therapeutic index. mdpi.com
Isoleucine (I) Lysine (K) Decrease hydrophobicity and increase net positive charge. cdnsciencepub.com Reduced hydrophobicity and α-helical content. cdnsciencepub.com
Aspartic Acid (D) Lysine (K) Increase net positive charge by replacing an acidic residue with a basic one. cdnsciencepub.com Can generate analogs with retained antimicrobial activity. cdnsciencepub.com

De Novo Peptide Design Approaches for Enhanced Properties

De novo design involves creating entirely new peptide sequences based on the fundamental principles of AMP structure and function, rather than modifying existing natural peptides. nih.gov This approach allows for the creation of peptides with optimized properties, such as enhanced activity, improved selectivity, and greater stability. The design process often starts from an abiological scaffold, introducing mutations based on chemical principles to achieve the desired function. nih.gov

For antimicrobial peptides, de novo design typically focuses on creating sequences that will form stable, amphipathic α-helices. Key parameters considered in the design process include peptide length, net charge, hydrophobicity, and the hydrophobic moment. nih.gov By systematically varying these parameters, libraries of novel peptides can be generated and screened for antimicrobial activity. This strategy has the potential to yield highly potent and selective AMPs that overcome the limitations of natural peptides. nih.govnih.gov

Conjugation Strategies and Nanoparticle Delivery for Targeted Action

To improve the stability, bioavailability, and targeted delivery of this compound and its analogs, various conjugation and nano-delivery strategies are being explored. vulcanchem.commdpi.com These approaches aim to protect the peptide from degradation, enhance its accumulation at the site of infection, and minimize off-target effects. mdpi.comnih.gov

Conjugation involves attaching the peptide to other molecules, such as polymers or lipids. google.com For instance, lipid conjugation can enhance the peptide's interaction with microbial membranes.

Nanoparticle delivery systems , such as liposomes and alginate nanoparticles, can encapsulate dermaseptins, protecting them from proteolysis and facilitating their controlled release. vulcanchem.comnih.gov Encapsulation can improve the peptide's stability and, in some cases, enhance its antimicrobial activity. nih.govresearchgate.net Furthermore, the surface of nanoparticles can be functionalized with targeting ligands to direct the peptide-loaded nanoparticles to specific cells or tissues, thereby increasing efficacy and reducing systemic toxicity. mdpi.comnih.gov

Biosynthesis, Gene Expression, and Evolutionary Context of Dermaseptins

Gene Family Analysis and Sequence Homologies within Dermaseptin (B158304) Precursors

Dermaseptins are a superfamily of antimicrobial peptides produced by frogs, primarily from the Hylidae family. sci-hub.se These peptides are derived from precursors known as preprodermaseptins. nih.gov A defining characteristic of the dermaseptin gene family is the remarkable conservation of the N-terminal preprosequence, which consists of approximately 50 residues. This conserved region includes a 22-residue signal peptide and an acidic intervening sequence that concludes with a typical Lys-Arg prohormone processing signal. sci-hub.sekambonomad.com This high degree of conservation is also observed in the 5'- and 3'-untranslated regions of the corresponding mRNAs. sci-hub.se

In stark contrast to the conserved preproregion, the C-terminal domain, which encodes the mature antimicrobial peptide, exhibits significant variability. sci-hub.senih.gov This hyperdivergence in the mature peptide sequence leads to a wide array of structurally and functionally distinct peptides. kambonomad.com The structural organization of dermaseptin genes, with the signal peptide and the mature peptide sequence located on separate exons, facilitates the generation of this diversity. nih.gov This arrangement allows for different peptides to be directed into the secretory pathway. nih.gov

The dermaseptin superfamily is composed of several distinct families based on structural characteristics, including dermaseptins sensu stricto, phylloseptins, dermatoxins, and others. sci-hub.se While members within a single peptide family show structural relation through amino acid substitutions and deletions, there is no resemblance between different families. sci-hub.se The evolutionary connection between these diverse peptide families is only apparent due to the highly conserved nature of their biosynthetic precursor preproregions. sci-hub.se

The preprodermaseptin structure can be broken down into distinct domains:

N-terminal signal peptide region: A putative signal peptide of approximately 22 residues. researchgate.netembrapa.br

Acidic amino acid-rich spacer peptide region: A highly acidic prosegment. researchgate.netembrapa.br

Endoproteolytic cleavage point: Typically a Lys-Arg sequence that is recognized by processing enzymes. sci-hub.sekambonomad.com

Mature peptide progenitor region: The variable C-terminal domain that becomes the active antimicrobial peptide. researchgate.net

Extension of biosynthetic precursor: In some cases, there are additional sequences following the mature peptide region. researchgate.net

Table 1: Domains of Preprodermaseptin Peptides
DomainDescriptionKey Features
N-terminal signal peptide regionA putative signal peptide of approximately 22 amino acid residues. researchgate.netembrapa.brHighly conserved across the dermaseptin superfamily. sci-hub.se
Acidic amino acid rich spacer peptide regionAn acidic pro-region of 22–23 residues. embrapa.brAlso shows a high degree of sequence identity among different dermaseptins. embrapa.br
Endoproteolytic cleavage pointA basic Lys-Arg pair at the carboxyl terminus of the acidic proregion. embrapa.brRecognized by prohormone processing enzymes. sci-hub.se
Mature peptide progenitor regionThe C-terminal domain that encodes the final, active antimicrobial peptide. researchgate.netHypervariable, leading to a vast diversity of mature peptides. sci-hub.senih.gov
Extension of biosynthetic precursorAdditional amino acid sequences that may follow the mature peptide region. researchgate.netServes as an amide donor for C-terminal amidation in some cases. researchgate.net

Expression Patterns in Amphibian Skin Glands

Amphibian antimicrobial peptides, including dermaseptins, are primarily synthesized in specialized granular glands located in the dermal layer of the skin. nsf.govnih.gov These glands, also referred to as serous or poison glands, are multinucleated structures that contain all the necessary machinery for protein synthesis, such as mRNA, ribosomes, and enzymes. nsf.gov The synthesized peptides are stored in large granules within these glands. sci-hub.se

Upon stimulation, such as a threat from a predator or injury, the granular glands release their contents onto the skin surface through a holocrine mechanism. sci-hub.senih.gov This involves the rupture of the plasma membrane and the extrusion of the granules through a duct. sci-hub.se The secreted material contains a cocktail of bioactive molecules, including the antimicrobial peptides. researchgate.net

The expression of dermaseptins and other antimicrobial peptides is not limited to the skin. For instance, the precursor for dermatoxin, a member of the dermaseptin family, has been found to be expressed in the intestine and the brain, in addition to the skin. researchgate.netnih.gov The expression of these peptides can also vary depending on the developmental stage of the amphibian. While granular glands are present in tadpoles, the complete set of adult skin peptides may not be detected until metamorphosis. oup.com

Evolutionary Divergence and Conservation of Dermaseptin Sequences

The evolution of the dermaseptin superfamily is a classic example of gene duplication followed by diversification. tcdb.org The process is characterized by repeated gene duplications and focal hypermutations within the sequence encoding the mature peptide, which is then subject to positive or diversifying selection. kambonomad.comtcdb.org This evolutionary strategy has resulted in a vast combinatorial library of antimicrobial peptides. tcdb.org

The stark contrast between the highly conserved preproregion and the hypervariable mature peptide domain is a key feature of dermaseptin evolution. sci-hub.se The conservation of the N-terminal preprosequence, including the signal peptide and acidic propiece, is striking, especially considering the ancient origins of this gene family. kambonomad.com This high level of conservation suggests that these regions have crucial functional roles, possibly in the proper processing and secretion of the peptides. capes.gov.br

Conversely, the mature peptide domain has undergone accelerated evolution, leading to an impressive level of interspecific and intraspecific diversity. kambonomad.comtcdb.org It is rare to find an identical dermaseptin peptide sequence in different frog species. kambonomad.com This rapid divergence is thought to be an adaptive response to the diverse and ever-changing microbial environments that frogs inhabit, providing them with a broad and adaptable defense system. embrapa.br The hypermutation is thought to be driven by a specialized, error-prone DNA polymerase. nih.gov

Regulation of Peptide Expression in Response to Environmental Stimuli

The synthesis and secretion of antimicrobial peptides in amphibian skin are not static processes but are regulated in response to various environmental cues. researchgate.net While the precise regulatory mechanisms are still being elucidated, it is believed that the presence of microbes or their products on the skin surface can trigger an increased synthesis of these peptides. nsf.gov This is likely mediated by pattern recognition receptors, such as Toll-like receptors (TLRs), on epithelial cells, which then signal to the granular glands. nsf.gov

Studies have shown that exposure to pathogenic bacteria or yeast can lead to increased synthesis of antimicrobial peptides. nsf.gov Furthermore, environmental conditions that favor microbial growth have been shown to induce the synthesis of these peptides. For example, frogs kept in a sterile environment may not produce antimicrobial peptides, but their synthesis can be induced upon exposure to a natural, non-sterile environment. researchgate.netmdpi.com

Advanced Research Methodologies and Computational Approaches

Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a cornerstone technique for analyzing the secondary structure of peptides like Dermaseptin (B158304) H5. vulcanchem.comsubr.edu This method measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the peptide's conformation.

In aqueous solutions, dermaseptins, including likely Dermaseptin H5, typically exist in a random coil conformation. vulcanchem.com However, upon interaction with lipid membranes, a significant conformational shift occurs, leading to the adoption of an α-helical structure. vulcanchem.comnih.gov This transition is a critical aspect of their antimicrobial mechanism, enabling effective interaction with the diverse membrane compositions of various pathogens. vulcanchem.com

CD analysis can quantify the percentage of α-helicity. For instance, studies on other dermaseptins have shown varying degrees of helicity, which can be correlated with their biological activity and cytotoxicity. nih.gov For example, some dermaseptins exhibit α-helicity percentages of around 23-28% in the presence of membrane mimetics like 50% trifluoroethanol (TFE). nih.gov The integrity of this α-helical structure and the hydrophobic domain are considered vital for the bioactivity of dermaseptins. nih.gov

TechniqueApplication for this compoundKey Findings
Circular Dichroism (CD) Spectroscopy Determination of secondary structureDermaseptins adopt an α-helical conformation in membrane-like environments, a crucial feature for their antimicrobial action. vulcanchem.comnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of peptide conformation and orientation upon membrane bindingCan provide detailed information on the secondary structure elements and their orientation relative to the lipid bilayer. nih.gov

Membrane Interaction Assays (e.g., Monolayer Studies, Fluorescein-Phosphatidylethanolamine)

To understand how this compound interacts with and disrupts microbial membranes, researchers employ various membrane interaction assays. These assays provide insights into the peptide's binding affinity, insertion depth, and membrane-permeabilizing capabilities.

Monolayer studies are a powerful tool to investigate the insertion of peptides into lipid membranes. researchgate.netplos.org In these experiments, a single layer of lipids (a monolayer) is formed at an air-water interface, mimicking one leaflet of a cell membrane. The injection of this compound into the aqueous sub-phase and the subsequent change in surface pressure are measured. An increase in surface pressure indicates that the peptide has inserted itself between the lipid molecules. plos.org Studies on related peptides have shown a preference for anionic lipids, which are more abundant in bacterial membranes, and that increased helicity is associated with a greater change in surface pressure. acs.org

Fluorescence spectroscopy , using probes like fluorescein-phosphatidylethanolamine, is another valuable technique. acs.org This method can be used to assess membrane disruption. For example, the release of entrapped fluorescent dyes (like calcein) from lipid vesicles upon addition of the peptide provides direct evidence of membrane permeabilization. nih.gov NBD-labeled dermaseptin has been used to determine surface partition constants and to study peptide aggregation on membrane surfaces. nih.gov

AssayPurposeTypical Observations
Langmuir Monolayers Measures peptide insertion into lipid monolayersIncrease in surface pressure upon peptide addition indicates membrane insertion. plos.org
Vesicle Leakage Assays Quantifies membrane permeabilizationRelease of encapsulated fluorescent markers from liposomes demonstrates pore formation or membrane disruption. nih.gov
Fluorescence Spectroscopy Studies peptide binding and environmental changesBlue-shift in the emission spectrum of labeled peptides indicates movement into a more hydrophobic environment (the membrane). nih.gov

In Silico Modeling and Virtual Screening for Activity Prediction (e.g., AMP-Net, PLA-Net)

The advent of powerful computational tools has revolutionized the study of antimicrobial peptides. In silico modeling and virtual screening offer a rapid and cost-effective way to predict the activity of peptides like this compound and to design new, more potent analogues. minciencias.gov.coenamine.netmdpi.com

Deep learning approaches, such as AMP-Net and PLA-Net , are at the forefront of this field. minciencias.gov.co AMP-Net is a neural network designed to predict the antimicrobial properties of a peptide sequence, while PLA-Net can predict interactions with human cell receptors, giving an early indication of potential cytotoxicity. minciencias.gov.co These tools can be used to screen large virtual libraries of peptide sequences to identify promising candidates for further experimental validation. minciencias.gov.co Such in silico screening has shown that peptides from the dermaseptin family can have strong predicted antibacterial effects. minciencias.gov.co

Virtual screening can filter vast compound databases to identify potential hits based on criteria like molecular docking scores and pharmacophore models. enamine.netnih.gov This allows researchers to focus their synthetic and experimental efforts on the most promising molecules.

Molecular Dynamics Simulations and Peptide-Membrane Simulations

Molecular Dynamics (MD) simulations provide an atomistic-level view of the dynamic interactions between this compound and lipid membranes. ppm.edu.plmdpi.comnih.gov These simulations can model the conformational changes the peptide undergoes as it approaches and binds to the membrane, as well as the subsequent disruption of the lipid bilayer. mdpi.comwikipedia.org

MD simulations can reveal:

The preferred orientation of the peptide on the membrane surface. nih.gov

The depth of peptide insertion into the lipid core. nih.gov

The formation of pores or other membrane defects. researchgate.net

The specific amino acid residues that are critical for membrane interaction. mdpi.com

For instance, simulations have shown that aromatic residues can play a key role in driving peptide-lipid interactions. nih.gov Furthermore, these computational studies can help to elucidate the mechanism of action, such as the "carpet" model, where peptides accumulate on the membrane surface before causing disruption. vulcanchem.com MD simulations have also been used to understand the stabilizing effects of post-translational modifications, such as C-terminal amidation, on the peptide's helical structure. researchgate.net

Bioinformatic Analysis of Antimicrobial Peptide Databases

Bioinformatic analysis of antimicrobial peptide (AMP) databases is a critical starting point for understanding this compound in the broader context of known AMPs. wikipedia.orgresearchgate.net Databases like the Antimicrobial Peptide Database (APD) contain a wealth of information on thousands of AMPs, including their sequences, structures, and biological activities. researchgate.netfrontiersin.org

By comparing the sequence of this compound to others in these databases, researchers can:

Identify conserved motifs and domains.

Predict its physicochemical properties, such as charge, hydrophobicity, and amphipathicity.

Infer its likely mechanism of action based on similarities to well-characterized peptides. nih.gov

Identify it as part of a larger family, such as the dermaseptins, which are predominantly found in Phyllomedusa frogs. nih.govnih.gov

This comparative analysis is invaluable for guiding experimental design and for understanding the structure-activity relationships that govern the efficacy of this compound. mdpi.com

Challenges and Future Research Directions

Stability and Proteolytic Degradation of Dermaseptin (B158304) Peptides

A significant obstacle for the therapeutic use of dermaseptin peptides is their susceptibility to proteolytic degradation. mdpi.com Like many linear peptides, dermaseptins are vulnerable to proteases found in biological environments, which can significantly reduce their bioavailability and effectiveness. mdpi.comnih.gov The presence of positively charged amino acids such as lysine (B10760008) and arginine, which are often crucial for antimicrobial activity, can make these peptides targets for enzymes like trypsin. mdpi.com

Several strategies are being explored to enhance the stability of dermaseptin and other antimicrobial peptides (AMPs):

Incorporation of D-amino acids: As proteases are stereospecific, substituting the naturally occurring L-amino acids with their D-enantiomers can render the peptide resistant to enzymatic degradation. mdpi.comfrontiersin.org This modification has been shown to improve the stability and effectiveness of some AMPs. mdpi.com

Cyclization: Creating cyclic structures, either head-to-tail or through side-chain linkages, can protect the peptide backbone from protease attack. nih.govexplorationpub.com This conformational constraint can also lock the peptide in its bioactive conformation. explorationpub.com

Terminal Modifications: Capping the ends of the peptide chain, for instance, through N-terminal acetylation and C-terminal amidation, can block the action of exopeptidases. nih.govmdpi.com C-terminal amidation is a common feature in natural dermaseptins and is known to enhance activity and stability. mdpi.com

Disulfide Bonds: Introducing cysteine residues to form disulfide bridges can stabilize the peptide's three-dimensional structure, protecting it from degradation and maintaining the conformation necessary for its biological activity. mdpi.comnih.gov

Use of Non-natural Amino Acids: Incorporating amino acids not commonly found in nature can increase resistance to proteolysis. nih.gov

Table 1: Strategies to Mitigate Proteolytic Degradation of Peptides

StrategyDescriptionAdvantage
D-Amino Acid Substitution Replacing natural L-amino acids with their non-natural D-isomers. nih.govfrontiersin.orgIncreases resistance to stereospecific proteases, enhancing stability. mdpi.comnih.gov
Peptide Cyclization Forming a circular peptide structure through covalent bonding. nih.govexplorationpub.comProtects against exopeptidases and can stabilize the bioactive conformation. explorationpub.com
Terminal Capping Modifying the N-terminus (e.g., acetylation) and C-terminus (e.g., amidation). frontiersin.orgnih.govBlocks degradation by aminopeptidases and carboxypeptidases. nih.govmdpi.com
Disulfide Bridges Introducing cysteine residues to form stabilizing intramolecular bonds. mdpi.comnih.govEnhances structural stability and maintains the active conformation. mdpi.com

Strategies for Enhancing Specificity and Overcoming Resistance Development

While dermaseptins show promise, ensuring they selectively target microbial or cancer cells over host cells is paramount. Furthermore, as with any antimicrobial agent, the potential for resistance development must be addressed.

Strategies to improve specificity and combat resistance include:

Charge and Hydrophobicity Modulation: The antimicrobial and cytotoxic activities of dermaseptins are closely linked to their net positive charge and hydrophobicity. mdpi.comnih.gov Fine-tuning these properties by substituting amino acids can enhance selectivity. For example, increasing the net positive charge can strengthen interactions with negatively charged bacterial membranes, while optimizing hydrophobicity can reduce lysis of host cells (hemolytic activity). mdpi.comnih.gov

Structural Modifications: The α-helical structure of dermaseptins is crucial for their function. mdpi.com Modifications that stabilize this helix, particularly in the N-terminal region, have been shown to be important for antimicrobial activity. nih.gov Truncating the peptide or creating derivatives can sometimes lead to analogues with improved specificity. nih.gov

Combination Therapy: Using dermaseptins in conjunction with conventional antibiotics can create a synergistic effect, potentially lowering the required dose of each agent and reducing the likelihood of resistance. nih.gov

Targeted Delivery: Conjugating dermaseptins to molecules that specifically recognize targets on pathogenic cells or utilizing nanocarriers can concentrate the peptide at the site of infection or tumor, increasing efficacy and minimizing off-target effects. nih.gov

A key advantage of AMPs like dermaseptins is their mechanism of action, which often involves direct disruption of the cell membrane. mdpi.commdpi.com This physical mechanism is considered less prone to the development of resistance compared to traditional antibiotics that target specific metabolic pathways. mdpi.comnih.gov

Optimization of Peptide Structure for Improved Therapeutic Indices

The therapeutic index (TI) is a critical measure that compares the concentration at which a peptide is effective against a pathogen to the concentration at which it becomes toxic to host cells. A high TI is desirable for any therapeutic agent. Optimizing the structure of dermaseptins is a key strategy for improving this index.

Research has shown that the N-terminal helical domain of dermaseptins is essential for their antimicrobial activity. nih.gov Structure-activity relationship (SAR) studies focus on modifying the peptide sequence to maximize antimicrobial or anticancer effects while minimizing host cell toxicity.

Key optimization strategies include:

Amino Acid Substitution: Replacing specific amino acids can have a profound impact. For instance, increasing the number of arginine residues has been shown to improve the TI of some antiviral peptides. nih.gov In other cases, adding lysine residues has helped decrease cytotoxicity. mdpi.comnih.gov

Hydrophobicity and Charge Balance: The balance between hydrophobicity and charge is delicate. While a certain level of hydrophobicity is needed for membrane interaction, excessive hydrophobicity can lead to non-specific lysis of host cells, such as red blood cells. nih.gov Therefore, optimizing the ratio of hydrophobic to cationic residues is a central goal in designing safer and more effective dermaseptin analogues. nih.govmdpi.com

Truncation and Analogue Design: Studies have successfully created truncated versions of dermaseptins that retain significant antimicrobial activity but exhibit markedly lower cytotoxicity, thereby improving the therapeutic index. nih.gov Designing analogues with altered sequences, based on helical wheel projections and physicochemical properties, is a common approach to enhance bioactivity and selectivity. mdpi.comnih.gov

Table 2: Impact of Structural Modifications on Dermaseptin Properties

ModificationEffect on BioactivityRationale
Increased Net Positive Charge Often increases antimicrobial potency. mdpi.commdpi.comEnhances electrostatic attraction to negatively charged microbial membranes. nih.gov
Optimized Hydrophobicity Can improve selectivity and reduce hemolysis. nih.govmdpi.comBalances membrane insertion with reduced damage to host cell membranes. nih.gov
N-Terminal Truncation May retain antimicrobial activity with reduced cytotoxicity. nih.govThe N-terminal domain is often the primary site of antimicrobial action. nih.gov
Arginine/Lysine Substitution Can modulate activity and specificity. mdpi.comnih.govAlters charge distribution and interaction with cellular membranes. nih.gov

Exploring Novel Biological Activities beyond Antimicrobial and Anticancer Effects

While the primary focus of dermaseptin research has been on their antimicrobial and anticancer properties, there is growing interest in exploring other potential biological activities. mdpi.comresearchgate.netnih.gov The diverse functions of other AMPs suggest that dermaseptins may also possess a wider range of therapeutic applications.

Potential novel activities include:

Antiviral Activity: Some AMPs have demonstrated the ability to inhibit viruses, including HIV. nih.gov Research has shown that modifying peptides, such as increasing their arginine content, can enhance their anti-HIV activity. nih.gov

Antiparasitic Effects: Dermaseptins have shown effectiveness against various parasites, including those that cause leishmaniasis. frontiersin.org This opens up avenues for developing new treatments for parasitic diseases, which are often subject to drug resistance. frontiersin.org

Immunomodulatory Roles: Many AMPs are now recognized as having roles in modulating the host's innate immune response. explorationpub.com They can influence inflammation and other immune functions, suggesting that dermaseptins could potentially be used as immunomodulatory agents.

Anti-inflammatory Properties: Dermaseptin H5 itself has been noted for its anti-inflammatory properties, which, combined with its low toxicity to human red blood cells, enhances its pharmaceutical potential. mdpi.com

Methodological Advancements for Peptide Discovery and Characterization

The discovery and development of novel peptides like this compound rely on a sophisticated set of methodologies that are continuously evolving. Advances in these techniques are crucial for identifying new dermaseptin family members and for efficiently characterizing their properties.

Key methodological areas include:

"Shotgun" Cloning and Molecular Biology: The initial discovery of many dermaseptins, including novel variants, often begins with the "shotgun" cloning of cDNA from amphibian skin secretions. mdpi.commdpi.com This technique allows researchers to rapidly sequence the precursor-encoding cDNAs from a cDNA library, revealing the amino acid sequence of the mature peptide. mdpi.commdpi.com

Mass Spectrometry and Chromatography: Reverse-phase high-performance liquid chromatography (RP-HPLC) is used to isolate and purify the peptide from the crude skin secretion. mdpi.comresearchgate.net Subsequently, mass spectrometry (MS/MS) is employed for precise sequencing and confirmation of the peptide's structure. mdpi.commdpi.com

Solid-Phase Peptide Synthesis (SPPS): Once a peptide's sequence is identified, SPPS allows for the chemical synthesis of the molecule in sufficient quantities for functional testing. nih.govmdpi.com This also facilitates the creation of structural analogues for optimization studies. mdpi.comnih.gov

Computational and AI-driven Design: Modern peptide research increasingly utilizes computational tools, including artificial intelligence (AI) and machine learning (ML), to predict the structure and function of new peptides. nih.gov These approaches can screen vast virtual libraries of peptide sequences to identify promising candidates and guide the rational design of analogues with enhanced properties, accelerating the discovery process. nih.govmdpi.com

Biophysical Characterization: Techniques such as circular dichroism (CD) spectroscopy are used to study the secondary structure of peptides (e.g., their α-helical content) in different environments, which is critical for understanding their mechanism of action. mdpi.com

Conclusion and Research Outlook

Summary of Key Research Findings on Dermaseptin (B158304) H5 and its Family

Dermaseptins represent a large family of antimicrobial peptides (AMPs) primarily isolated from the skin secretions of Phyllomedusid tree frogs. nih.govresearchgate.net First identified in 1991, these peptides are a crucial component of the frog's innate immune system. nih.govgenscript.com The dermaseptin family is characterized by cationic (positively charged) peptides, typically 27 to 34 amino acids in length, which have a propensity to form an amphipathic α-helical structure when interacting with membranes. nih.govgenscript.com This structural feature is fundamental to their biological activity.

Key research findings have established that dermaseptins, including specific members like Dermaseptin H5, exhibit a broad spectrum of activity against a diverse range of pathogens:

Bacteria: They are effective against both Gram-positive and Gram-negative bacteria. nih.gov Their action is mediated by electrostatic attraction to the negatively charged bacterial membrane, followed by disruption of the membrane's integrity, leading to cell permeabilization and death. frontiersin.orgnih.gov

Fungi and Yeasts: Potent activity has been observed against various pathogenic fungi and yeasts, such as Aspergillus fumigatus and Candida albicans. researchgate.netnih.gov

Protozoa: Dermaseptins have shown efficacy against parasites like Leishmania, Plasmodium, and Trypanosoma cruzi by causing significant damage to the parasite's lipid bilayer. tcdb.orgvulcanchem.com

Viruses: Activity against enveloped viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1), has been reported, often by disrupting the viral envelope. vulcanchem.comresearchgate.net

The primary mechanism of action for the dermaseptin family is the perturbation of microbial cell membranes. genscript.comnih.gov This process does not rely on specific cellular receptors but rather on the peptide's physicochemical properties, which allow it to interact with and destabilize the lipid bilayer, forming pores or channels through "barrel-stave" or "carpet-like" mechanisms. nih.gov Some dermaseptins may also translocate into the cell to interact with intracellular targets, such as DNA. encyclopedia.pubnih.gov Beyond direct antimicrobial effects, some members of the family have demonstrated anti-cancer and immunomodulatory properties. nih.govfrontiersin.org

Table 1: Summary of Antimicrobial Spectrum for the Dermaseptin Family

Pathogen Type Examples of Susceptible Organisms General Efficacy (MICs) Reference
Gram-positive Bacteria Staphylococcus aureus (including MRSA) High (MIC <10 µM) nih.govnih.gov
Gram-negative Bacteria Escherichia coli, Pseudomonas aeruginosa High (MIC <10 µM) nih.govnih.gov
Fungi / Yeast Candida albicans, Aspergillus fumigatus Variable (MICs 3.1 µM to >30 µM) researchgate.netnih.gov
Protozoa Leishmania mexicana, Trypanosoma cruzi Effective tcdb.orgvulcanchem.com

Remaining Scientific Questions and Knowledge Gaps

Despite extensive research, significant questions and knowledge gaps persist regarding this compound and its family, hindering their full therapeutic development.

Precise Mechanisms of Action: While membrane disruption is the accepted primary mechanism, the exact molecular architecture of the pores and the specific peptide-lipid interactions that govern this process are not fully understood for all dermaseptins and target membranes. nih.govnih.gov Furthermore, for some peptides, the contribution of intracellular targeting versus membrane lysis needs clearer definition. encyclopedia.pubnih.gov

Basis of Cellular Selectivity: A critical unanswered question is how dermaseptins differentiate between negatively charged microbial membranes and host cell membranes, which can also be negatively charged. nih.gov While they generally exhibit lower toxicity to mammalian cells, the molecular determinants of this selectivity are not completely elucidated, though the presence of cholesterol in mammalian membranes is thought to play a role. nih.gov

In Vivo Efficacy and Stability: The vast majority of studies have been conducted in vitro. researchgate.netnih.gov There is a substantial knowledge gap concerning the peptides' stability, pharmacokinetics, and efficacy in complex biological systems. researchgate.net Their susceptibility to degradation by host proteases is a major hurdle for systemic applications.

Antimicrobial Resistance: The potential for pathogens to develop resistance to dermaseptins is a critical area that remains underexplored. nih.gov Understanding the possible molecular mechanisms of resistance is essential for long-term therapeutic viability.

Structure-Activity Relationships: The exact relationship between the specific amino acid sequence, the resulting three-dimensional structure, and the biological function is still being investigated. For instance, the role of post-translational modifications, such as C-terminal amidation, is known to be crucial for stabilizing the α-helical structure and enhancing activity, but the nuances are still being explored. researchgate.net

Prospects for Fundamental and Translational Research of this compound as a Biomedical Scaffold

The unique properties of this compound and its analogs make them highly promising scaffolds for both fundamental biophysical research and a wide range of translational biomedical applications.

Prospects in Fundamental Research: this compound serves as an excellent model peptide for fundamental studies of peptide-membrane interactions. Further research can provide high-resolution insights into the biophysical principles governing membrane insertion, pore formation, and the influence of lipid composition on peptide activity. tcdb.org Such studies contribute to a deeper understanding of innate immunity and can guide the rational design of new synthetic peptides.

Prospects in Translational Research: The potential to engineer this compound opens numerous avenues for creating novel biomedical tools and therapeutics.

Novel Antimicrobial and Anti-Biofilm Agents: The most immediate application is the development of dermaseptins as a new class of antibiotics to combat multidrug-resistant bacteria. frontiersin.orgresearchgate.net Their ability to disrupt and eradicate bacterial biofilms—a major challenge in clinical settings—makes them particularly valuable candidates for treating chronic infections and preventing contamination of medical devices. nih.govresearchgate.net

Biomedical Scaffolds for Tissue Engineering: In regenerative medicine, scaffolds provide a temporary structure for tissue growth. nih.gov this compound could be incorporated into or coated onto biomaterials used for wound healing or tissue grafts. encyclopedia.pubnih.gov This would create a bioactive scaffold that not only supports cell growth but also actively prevents microbial colonization and infection, a major cause of implant failure and chronic wounds. encyclopedia.pub

Cell-Penetrating Peptides (CPPs) for Drug Delivery: The ability of certain peptide sequences to translocate across cell membranes can be harnessed for drug delivery. mdpi.comfrontiersin.org this compound, or fragments derived from it, could be engineered as a CPP to carry therapeutic cargo—such as small molecule drugs, proteins, or nucleic acids—directly into target cells, potentially enhancing the efficacy and reducing the side effects of existing medicines. mdpi.com

Anticancer Therapeutics: Several dermaseptins have demonstrated selective toxicity against cancer cells, which often have altered membrane compositions compared to healthy cells. plos.orgmdpi.com this compound can serve as a scaffold for developing novel anticancer agents that act by directly targeting and lysing tumor cell membranes or by delivering cytotoxic payloads. plos.orgresearchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Dermaseptin S3
Dermaseptin S4
Ampicillin
Buforin II
Cholesterol
Lipopolysaccharides (LPS)
Magainin 2
Norfloxacin

Q & A

Q. What experimental methods are commonly used to assess the cytotoxicity of Dermaseptin H5 and its derivatives?

Cytotoxicity is typically evaluated using the MTT assay, which measures mitochondrial activity in mammalian and insect cell lines (e.g., VERO, LLCMK2, C6/36). For example, Dermaseptin 01 showed a 50% cytotoxic concentration (CC₅₀) of 105 µg/mL in C6/36 cells but >1000 µg/mL in mammalian cells, indicating cell-type specificity . Parallel validation with proteolytic cleavage assays (e.g., using RBC-bound peptides) can confirm membrane insertion states linked to cytotoxicity .

Q. How does this compound interact with lipid bilayers, and what techniques elucidate this mechanism?

Surface plasmon resonance (SPR) is employed to study binding kinetics, distinguishing between superficial adhesion and bilayer insertion. For instance, a two-stage binding model revealed that cytolytic activity correlates with insertion affinity rather than initial membrane adhesion. Truncated derivatives (e.g., 13-mer) showed reduced cytotoxicity due to diminished insertion capacity . Complementary circular dichroism (CD) spectroscopy can track conformational shifts from random coil to α-helical structures upon membrane interaction .

Q. What are the key factors influencing this compound’s antimicrobial selectivity between prokaryotic and eukaryotic cells?

Selectivity hinges on peptide charge, hydrophobicity, and membrane composition. Cationic residues facilitate electrostatic interactions with negatively charged bacterial membranes, while reduced hydrophobicity minimizes mammalian cell disruption. For example, Dermaseptin S4 derivatives with optimized charge/hydrophobicity ratios exhibited Gram-negative specificity without significant hemolysis .

Q. How is in silico modeling applied to study this compound’s antiviral potential?

Computational approaches include molecular docking with viral targets (e.g., SARS-CoV-2 spike protein PDB ID: 6LZG). Preparation involves removing water molecules, adding polar hydrogens, and calculating partial charges. Dermaseptin derivatives with high binding affinity to viral entry receptors in silico may prioritize in vitro validation .

Advanced Research Questions

Q. How can structural modifications enhance this compound’s therapeutic index while minimizing cytotoxicity?

Systematic truncation and residue substitution are key. For example, shortening Dermaseptin S4 to 16 residues (S4-(1–16)) improved antibacterial selectivity, while lysine substitutions (e.g., K⁴K²⁰-S4) increased insertion affinity without elevating hemolysis . Fusion with cell-penetrating peptides (e.g., TAT) further enhances intracellular delivery while maintaining low cytotoxicity .

Q. What experimental strategies address discrepancies in antimicrobial activity across studies (e.g., conflicting EC₅₀ values)?

Variability arises from assay conditions (e.g., broth composition, inoculum size). Standardization using CLSI guidelines and cross-validation with multiple assays (e.g., time-kill kinetics, fluorescence-based membrane disruption) can resolve inconsistencies. For instance, magainin 2 and dermaseptin S-1 showed divergent activity in different antifungal assays, highlighting protocol sensitivity .

Q. How do this compound derivatives evade microbial resistance mechanisms observed in traditional antibiotics?

Dermaseptins disrupt membranes via non-receptor-mediated mechanisms, reducing resistance likelihood. Studies on Gram-negative bacteria under selective pressure showed no resistance to dermaseptin derivatives, unlike industrial antibiotics. This is attributed to rapid membrane lysis and lack of single-target engagement .

Q. What methodologies reconcile in vitro efficacy with in vivo performance limitations?

In vivo challenges (e.g., proteolytic degradation, serum binding) require pharmacokinetic optimization. Strategies include PEGylation for stability and using murine infection models to assess bioavailability. For example, Dermaseptin B2 inhibited PC-3 tumor growth in vivo but required GAG-mediated internalization, a factor absent in vitro .

Q. How can peptide insertion affinity be quantitatively correlated with cytotoxic outcomes?

SPR-derived kinetic parameters (e.g., insertion affinity constants) and proteolytic protection assays provide direct correlations. K⁴K²⁰-S4, which resists enzymatic cleavage when inserted, demonstrated higher cytotoxicity than superficially bound analogs, validating insertion as a critical determinant .

Q. What integrative approaches validate this compound’s dual antimicrobial and anticancer mechanisms?

Dual-function studies combine membrane disruption assays (e.g., calcein leakage from liposomes) with apoptosis markers (e.g., caspase-3 activation). For anticancer activity, interactions with glycosaminoglycans (GAGs) on cancer cells are probed via heparin competition assays, as seen in Dermaseptin B2’s tumor suppression .

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